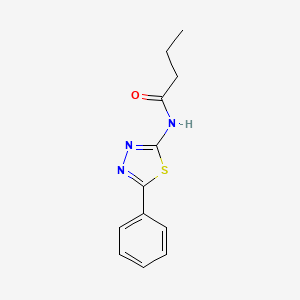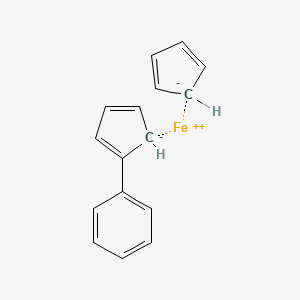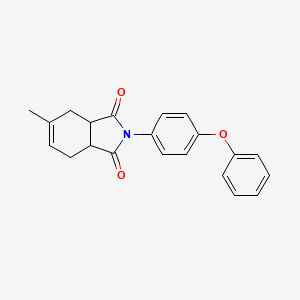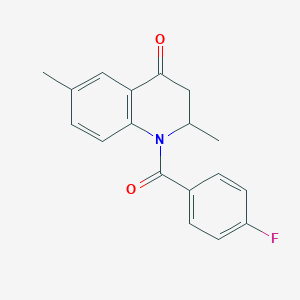![molecular formula C25H25N3O3 B12489377 4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489377.png)
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Zingerone: 4-(4-hydroxy-3-methoxyphenyl)-2-butanone.
Hydroferulic acid: 3-(4-hydroxy-3-methoxyphenyl)propionic acid.
Vanillylacetone: 4-(4-hydroxy-3-methoxyphenyl)butan-2-one.
Uniqueness
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Propiedades
Fórmula molecular |
C25H25N3O3 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C25H25N3O3/c1-14-7-10-17(11-8-14)28-25-22(15(2)27-28)23(16-9-12-19(29)21(13-16)31-3)24-18(26-25)5-4-6-20(24)30/h7-13,23,26,29H,4-6H2,1-3H3 |
Clave InChI |
RDHLYPQUBODNQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=C(C(C4=C(N3)CCCC4=O)C5=CC(=C(C=C5)O)OC)C(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12489307.png)


![2-{4-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12489324.png)
![Propyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489326.png)
![ethyl N-[(4-methylphenyl)sulfonyl]leucinate](/img/structure/B12489333.png)

![N-[2-(cyclopentylamino)ethyl]thiophene-2-carboxamide](/img/structure/B12489343.png)

![4-Methyl-6-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12489352.png)
![ethyl 5-{[(furan-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12489359.png)

![3-hydroxy-7,7-dimethyl-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489364.png)
![6-ethyl-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489368.png)
